molecular formula C12H18OS B7972615 (4-(Pentylthio)phenyl)methanol

(4-(Pentylthio)phenyl)methanol

Cat. No.: B7972615
M. Wt: 210.34 g/mol
InChI Key: ARJHGHFJARXKDC-UHFFFAOYSA-N
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Description

(4-(Pentylthio)phenyl)methanol is a synthetic organic compound that combines a benzyl alcohol moiety with a pentylthioether chain. This structure places it within a class of benzyl alcohol derivatives studied for their utility as key synthetic intermediates and building blocks in organic and medicinal chemistry . The compound's core structure, featuring an electron-rich aromatic system linked to a flexible alkylthio chain, makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of thioether-containing compounds . Its primary research applications include serving as a precursor in the development of potential pharmacologically active molecules and in materials science. The benzyl alcohol group can be readily functionalized, for example through oxidation or esterification, while the thioether linkage is known for its stability and potential to influence the electronic properties and lipophilicity of the resulting molecules . Researchers utilize this compound under the broader context of exploring sulfur-containing derivatives, which are prevalent in various FDA-approved drugs and are known to exhibit a range of biological activities . This product is intended for use in laboratory research only. It is not manufactured for diagnostic, therapeutic, or consumer use. All information provided is for research and development purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-pentylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJHGHFJARXKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Pentylthio Phenyl Methanol

Retrosynthetic Analysis of (4-(Pentylthio)phenyl)methanol

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.indeanfrancispress.comlibretexts.org This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.inicj-e.org

A primary retrosynthetic approach for this compound involves the disconnection of one of the two C-S bonds. slideshare.netyoutube.com

Disconnection of the Aryl-S Bond: This is a common strategy for thioethers. youtube.comslideshare.net Cleaving the bond between the phenyl ring and the sulfur atom suggests two synthons: a (4-hydroxymethyl)phenyl cation and a pentylthiolate anion. The corresponding synthetic equivalents would be 4-(halomethyl)phenol or a related derivative and pentanethiol. A more direct route involves the reaction of 4-mercaptophenyl)methanol with a pentyl halide (e.g., 1-bromopentane) in the presence of a base. This method is analogous to the Williamson ether synthesis.

Disconnection of the Alkyl-S Bond: Alternatively, disconnecting the bond between the sulfur and the pentyl group leads to a 4-(hydroxymethyl)thiophenol anion and a pentyl cation. The practical reagents for this synthesis would be 4-mercaptophenyl)methanol and a pentyl halide or sulfonate. This is often the more practical of the two C-S disconnection approaches. A common method for synthesizing benzyl (B1604629) thioethers is the condensation of a thiol with a benzyl halide using a base. arkat-usa.org

These C-S bond formation strategies are fundamental in organosulfur chemistry and offer reliable pathways to the target molecule.

An alternative retrosynthetic route focuses on the formation of the C-C bond between the aromatic ring and the hydroxymethyl group (-CH2OH). slideshare.net

This disconnection leads to a (pentylthio)phenyl anion synthon and a formaldehyde (B43269) electrophile. The synthetic equivalent for the aryl anion would be a Grignard reagent, such as (4-(pentylthio)phenyl)magnesium bromide, or an organolithium species. Reaction of this organometallic reagent with formaldehyde would yield the desired this compound.

Another approach within this strategy is the reduction of a corresponding aromatic carbonyl compound. For instance, 4-(pentylthio)benzoic acid or 4-(pentylthio)benzaldehyde could be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to afford the target benzyl alcohol.

Dehydrative Thioetherification Pathways for Benzyl Alcohol Derivatives

Modern synthetic methods often favor atom economy, and dehydrative reactions, which produce water as the only byproduct, are highly desirable. The direct coupling of a benzyl alcohol derivative with a thiol is a powerful strategy for forming C-S bonds. chemrevlett.comchemrevlett.com

Various transition metals catalyze the dehydrative thioetherification of alcohols, offering mild conditions and high yields. chemrevlett.com

Zinc-Catalyzed Thioetherification: Zinc salts, such as ZnCl₂ and ZnI₂, have been proven effective for the dehydrative coupling of benzylic alcohols with thiols. chemrevlett.com For example, ZnCl₂ (10 mol%) can catalyze the reaction between a benzyl alcohol and a thiophenol at room temperature. chemrevlett.com Similarly, ZnI₂ has been used for the direct synthesis of thioethers from various functionalized benzylic alcohols and thiols. chemrevlett.com

Nickel-Catalyzed Coupling: Nickel catalysts are also employed for C-S bond formation. Nickel nanoparticles have been shown to be mild and chemoselective catalysts for thioether synthesis. nih.gov More advanced methods involve nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols and aryl halides, which proceed via radical intermediates. nii.ac.jpnih.govacs.org These methods can transform benzyl alcohols into versatile intermediates for subsequent C-S bond formation. researchgate.net

Palladium-Catalyzed Thioetherification: Palladium catalysts are widely used in cross-coupling reactions. Palladium(II) catalysts can facilitate the direct reaction of secondary benzylic alcohols with thiols to form thioethers in high yields. capes.gov.br Other palladium-catalyzed methods include the coupling of benzyl thioacetates with aryl halides and intermolecular transthioetherification reactions. rsc.orgacs.org Direct cross-coupling of benzyl alcohols with arylboronic acids via C-O activation is also a known palladium-catalyzed transformation. rsc.org

Catalyst System Substrates Conditions Yield Reference(s)
ZnI₂ Benzylic alcohols, Thiols Dichloromethane (B109758) (DCM) 71-99% chemrevlett.com
ZnCl₂ Benzylic alcohols, Thiophenols Ambient temperature - chemrevlett.com
Cu(OTf)₂ Benzyl alcohols, Thiols Dichloromethane (DCM) 50-99% chemrevlett.comnih.govsemanticscholar.org
Pd(II) catalyst sec-Phenylethyl alcohol, Thiols - High capes.gov.br
NiCl₂(Me₄Phen)•2H₂O / TiCl₄(lutidine) Benzyl alcohol, Iodobenzene THF, reflux 86% nii.ac.jp

Table 1: Examples of Transition-Metal-Catalyzed Thioetherification of Benzyl Alcohol Derivatives.

Acid catalysis provides a metal-free alternative for the dehydrative formation of thioethers from alcohols and thiols. Both Brønsted and Lewis acids can be employed. The reaction proceeds via protonation of the alcohol's hydroxyl group, which then departs as a water molecule to form a stabilized benzylic carbocation. Subsequent nucleophilic attack by the thiol completes the reaction.

Surfactant-type Brønsted acids have been used to catalyze dehydrative nucleophilic substitutions of alcohols in water. chemrevlett.com Triflic acid and recyclable solid superacids like Nafion® have also been reported for the efficient conversion of various alcohols and thiols into thioethers. researchgate.net

The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a wide range of functional groups, including thioethers, with inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically involves an alcohol, an acidic nucleophile (like a thiol), a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The mechanism begins with the reaction of the phosphine and the azodicarboxylate to form a phosphonium (B103445) salt. This activates the alcohol's hydroxyl group, turning it into a good leaving group. The thiol, acting as the nucleophile, can then displace the activated hydroxyl group in an Sₙ2 fashion to form the thioether. organic-chemistry.org

For the synthesis of this compound, a retrosynthetic disconnection via the Mitsunobu reaction is not directly applicable as the target molecule is the alcohol itself. However, this reaction is a key strategy for synthesizing related thioethers from an alcohol precursor. For instance, reacting an appropriate alcohol with pentanethiol under Mitsunobu conditions would be a viable route to a pentyl thioether derivative. organic-chemistry.orgbeilstein-journals.org One challenge is that the acidity of simple aliphatic thiols can be insufficient for the reaction to proceed efficiently, sometimes requiring modified protocols. organic-chemistry.org

Reagents Nucleophile Key Features Reference(s)
PPh₃, DEAD/DIAD Thiols, Carboxylic Acids, etc. Converts primary/secondary alcohols to esters, thioethers, etc. organic-chemistry.org
PPh₃, DEAD/DIAD Acidic Nucleophiles (pKa < 13) Proceeds with clean inversion of configuration at the alcohol center. organic-chemistry.orgbeilstein-journals.org
PPh₃, Azodicarboxylates Morita-Baylis-Hillman alcohols Can proceed via a regioselective Sₙ2' pathway. beilstein-journals.org

Table 2: Overview of the Mitsunobu Reaction for Functional Group Interconversion.

Synthesis via Alkylation of Thiols or Thiophenols

A prominent strategy for constructing the C-S bond in this compound involves the alkylation of a thiol or thiophenol precursor. This can be approached by either introducing the pentylthio group to a pre-existing phenylmethanol framework or by coupling a thiol with a suitable benzyl derivative.

Strategies for Introducing the Pentylthio Moiety to a Phenyl Precursor

One direct method involves the S-alkylation of 4-mercaptophenol, followed by subsequent modifications to introduce the methanol (B129727) group. A more common approach, however, starts with a precursor that already contains a functional group that can be converted to the desired methanol. For instance, the alkylation of 4-hydroxythiophenol with a pentyl halide (e.g., pentyl bromide) in the presence of a base would yield 4-(pentylthio)phenol. This intermediate can then undergo further reactions to introduce the hydroxymethyl group.

Alternatively, starting with a precursor like 4-(methylthio)phenol (B156131), a Williamson ether synthesis can be employed. For example, reacting 4-(methylthio)phenol with a pentyloxy source can yield methyl(4-(pentyloxy)phenyl)sulfane rsc.org. While this specific product is not the target compound, the methodology demonstrates a viable pathway for creating an ether linkage, which could be adapted for thioether synthesis.

A similar strategy can be applied to 4-aminothiophenol, where the amino group can be a precursor to other functionalities. The reaction conditions for these alkylations typically involve a polar solvent and a suitable base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Coupling Reactions of Thiols with Benzyl Halide or Activated Benzyl Derivatives

A versatile and widely used method for forming benzyl thioethers is the coupling of a thiol with a benzyl halide or an activated benzyl alcohol. nih.gov This approach is particularly relevant for the synthesis of this compound. In a general sense, a benzyl alcohol can be activated under Lewis acidic conditions to facilitate nucleophilic attack by a thiol.

A study by Corma and coworkers detailed the use of an unsupported nanolayered cobalt-molybdenum sulphide (Co-Mo-S) catalyst for the alkylation of thiols with benzyl alcohols. researchgate.net This "borrowing hydrogen" methodology allows for the direct coupling of alcohols and thiols, offering a greener alternative to traditional methods that rely on pre-functionalized starting materials. While this specific study did not synthesize this compound, the broad applicability of the catalyst to various functionalized benzyl alcohols and thiols suggests its potential for this transformation.

Another effective method involves the copper-catalyzed thioetherification of benzyl alcohols with thiols. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups. The proposed mechanism involves a Lewis-acid-mediated SN1-type nucleophilic attack of the in situ formed carbocation by the thiol. nih.gov This strategy could be directly applied by reacting 4-hydroxybenzyl alcohol with pentanethiol in the presence of a copper catalyst.

CatalystReactantsConditionsYieldReference
Cu(OTf)₂Benzyl alcohols, ThiolsDCE, 70°C, AirModerate to Excellent nih.gov
Co-Mo-SBenzyl alcohols, ThiolsToluene (B28343), 180°CGood to Excellent researchgate.net

Carbonyl Reduction Pathways to the Methanol Moiety

Another major synthetic route involves the reduction of a carbonyl compound, such as an aldehyde or a ketone, to the corresponding benzyl alcohol. This approach is advantageous when the corresponding carbonyl precursor, 4-(pentylthio)benzaldehyde, is readily accessible.

Reduction of Aldehyde or Ketone Precursors to the Benzyl Alcohol Functionality

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Various reducing agents can accomplish this conversion. For instance, the reduction of 4-methoxybenzaldehyde (B44291) and 4-(dimethylamino)benzaldehyde (B131446) has been successfully achieved using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of potassium carbonate (K₂CO₃), demonstrating excellent chemoselectivity. researchgate.net A similar protocol could be applied to 4-(pentylthio)benzaldehyde.

The synthesis of the precursor, 4-(pentylthio)benzaldehyde, can be envisioned through several routes. One possibility is the formylation of pentylthiobenzene. A patented method for the synthesis of 4-methylthiobenzaldehyde (B8764516) involves the reaction of thioanisole (B89551) with carbon monoxide in the presence of a specialized SZTA catalyst. google.comgoogle.com This could potentially be adapted for the pentyl analog.

Another approach to the aldehyde precursor is through the oxidation of this compound itself, indicating the reversibility of this synthetic step. The oxidation of (4-(methylthio)phenyl)methanol to the corresponding aldehyde has been documented. rsc.org

ReactantReducing Agent/SystemProductYieldReference
4-MethoxybenzaldehydePMHS/K₂CO₃4-Methoxybenzyl alcoholHigh researchgate.net
Benzaldehyde (B42025) DerivativesIsopropanol (B130326)/Al₂O₃ (sc-CO₂)Benzyl alcohol derivativesHigh researchgate.net

Selective Reduction Techniques in the Presence of Thioether Linkages

A key consideration when reducing a carbonyl group in a molecule containing a thioether is the potential for the over-reduction or poisoning of the catalyst by the sulfur atom. Thioethers can be oxidized to sulfoxides and sulfones, and while the reduction of sulfones back to thioethers is difficult, thiols are readily oxidized to disulfides. thieme-connect.de Therefore, selective reduction methods are crucial.

Hydrosilylation reactions, such as those using polymethylhydrosiloxane (PMHS), are known for their chemoselectivity and are less likely to affect the thioether linkage under mild conditions. researchgate.net Palladium-catalyzed reductions using PMHS have also been shown to be effective for the reduction of aromatic acid chlorides to aldehydes, demonstrating the compatibility of this system with various functional groups. msu.edu

The Meerwein-Ponndorf-Verley (MPV) reduction, which typically employs a metal alkoxide catalyst like aluminum isopropoxide, is another mild and selective method for reducing aldehydes and ketones. This method is generally tolerant of sulfur-containing functional groups. Studies have shown the effective reduction of various benzaldehyde derivatives using isopropanol over an alumina (B75360) catalyst in supercritical carbon dioxide, conditions under which a thioether would likely remain intact. researchgate.net

Electrochemical Synthesis Approaches for Organosulfur Compounds Applicable to this compound Scaffolds

Electrochemical methods offer a green and sustainable alternative for the synthesis of organosulfur compounds. nih.gov These techniques can facilitate the formation of carbon-sulfur bonds under mild conditions, often avoiding the need for harsh reagents.

Recent advancements have demonstrated the efficient electrochemical synthesis of a range of organosulfur compounds by coupling biomass oxidation with a sulfur-containing nucleophile using commercial catalysts. polyu.edu.hkresearchgate.net This approach has achieved high Faradaic efficiencies and production rates. polyu.edu.hkresearchgate.net While not directly applied to the synthesis of this compound, the principles of electrochemically mediated C-S bond formation could be adapted. For instance, the electrochemical oxidation of a suitable phenyl precursor in the presence of pentanethiol or a pentylthiolate salt could potentially form the desired thioether linkage.

Furthermore, electrochemical methods have been used to synthesize new organosulfur molecules. nih.gov For example, the electrochemical oxidation of diphenyl dithiophosphinic acid leads to the formation of a sulfur radical, which then participates in bond formation. nih.gov This highlights the potential of electrochemical methods to generate reactive sulfur species that can be used in the synthesis of complex molecules. The electrochemical reactions of phosphorus and sulfur compounds are influenced by the reaction conditions, such as the supporting electrolyte and solvent, offering a high degree of control over the synthetic outcome. acs.org

Electrochemical MethodKey FeaturesPotential ApplicationReference
Biomass oxidation coupled with S-nucleophileHigh Faradaic efficiency, High production rates, Use of commercial catalystsFormation of the C-S bond in this compound polyu.edu.hkresearchgate.net
Oxidation of dithiophosphinic acidFormation of sulfur radicals for bond formationGeneration of a reactive pentylthio species for coupling nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound, commonly achieved through the nucleophilic substitution of a 4-halobenzyl alcohol derivative with pentanethiolate, is subject to significant enhancement through the careful optimization of reaction conditions. Key parameters that influence the reaction's outcome include the choice of solvent, the catalytic system employed, and the operating temperature and pressure.

Catalyst Systems and Ligand Design for Selective Synthesis

While simple nucleophilic substitution can be effective, catalytic methods, particularly those involving transition metals, offer powerful alternatives for forming the crucial C–S bond in this compound. Copper- and palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies. nih.govrsc.orgresearchgate.net

Copper-catalyzed systems, often employing a Cu(I) source like copper(I) iodide (CuI), are widely used for coupling thiols with aryl halides. researchgate.net These reactions can be promoted by the addition of ligands, such as diamines or phenanthrolines, which stabilize the copper center and facilitate the catalytic cycle. More advanced methods may involve the direct C-S coupling of aryl alcohols. nih.govrsc.org

Palladium-based catalysts are also highly effective, though they are typically more expensive. These systems often consist of a palladium precursor (e.g., Pd(OAc)₂, [Pd(η³-C₃H₅)Cl]₂) and a phosphine ligand. The design of the ligand is crucial for the catalyst's activity and selectivity. Bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination, which is often the product-forming step in the catalytic cycle. organic-chemistry.org Thioethers themselves can act as directing groups in certain C-H activation reactions, highlighting the intricate role of sulfur in coordination chemistry and catalyst design. nih.gov

The table below provides a comparative overview of potential catalyst systems for analogous aryl thioether syntheses. nih.govresearchgate.netorganic-chemistry.org

Catalyst PrecursorLigandReactantsTypical Yield (%)Reference Principle
CuI1,10-PhenanthrolineAryl Iodide + Thiol85-95 researchgate.net
CuClNone (in specific solvents)Aryl Alcohol + Thiol~90 nih.govrsc.org
[Pd(η³-C₃H₅)Cl]₂DPEphosBenzylic Carbonate + Sulfinate>90 organic-chemistry.org
Pd(OAc)₂XantphosAryl Bromide + Thiol80-98General Palladium Catalysis

Temperature and Pressure Optimization for Maximized Production

Pressure is typically a less critical variable for liquid-phase reactions unless gaseous reactants are involved or the reaction is performed at a temperature significantly above the solvent's boiling point in a sealed vessel. In industrial settings, however, pressure can be optimized to control reaction phases and increase throughput. researchgate.netresearchgate.net For the synthesis of this compound, optimizing the temperature to achieve the highest possible yield in a reasonable timeframe is the primary goal. This often involves empirical studies to find the "sweet spot" where the rate of the desired reaction is maximized relative to competing side reactions. chemistryviews.org

The following data table shows a representative optimization of temperature for a generic thioether synthesis.

Temperature (°C)Reaction Time (h)Yield (%)Notes
25 (Room Temp)2445Reaction is slow
501275Increased rate
80494Optimal balance of rate and yield
110289Slight decrease in yield due to side products
140178Significant formation of impurities

Multicomponent Reactions Towards this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity. nih.govnih.gov This approach is well-suited for the synthesis of analogues of this compound, allowing for the rapid assembly of complex structures with varied functionalities.

One relevant example is the three-component reaction between an arylglyoxal, a thiol, and a 1,3-dicarbonyl compound. rsc.org By using 4-substituted arylglyoxals, pentanethiol, and various dicarbonyl compounds, a library of β-keto thioether analogues can be synthesized. These products, while not direct precursors to this compound, are structurally related analogues that can be generated with high atom economy. The reaction is often carried out under acidic conditions and can be accelerated by microwave heating. rsc.org

Another approach could involve a Prins-type cyclization, which is a powerful MCR for creating heterocyclic systems. scispace.com A reaction between a homoallylic alcohol, a ketone or aldehyde, and a thiol-containing component could potentially lead to complex thioether-containing spirocycles or tetrahydropyrans, representing a different class of structural analogues.

The table below outlines a potential MCR for producing analogues, demonstrating the structural diversity achievable by varying the starting materials.

Component 1 (Aldehyde)Component 2 (Thiol)Component 3 (Active Methylene)Resulting Analogue Structure
4-HydroxybenzaldehydePentanethiolMalononitrileKnoevenagel condensation product with thioether functionality
BenzaldehydePentanethiolDimedoneThioether-functionalized cyclohexanedione derivative
PhenylglyoxalPentanethiolAcetylacetoneβ-Keto thioether with an additional acetyl group
4-Formylbenzoic acidPentanethiolEthyl acetoacetateThioether-containing β-keto ester with a carboxylic acid moiety

Reaction Mechanisms and Chemical Transformations of 4 Pentylthio Phenyl Methanol

Reactivity of the Thioether Moiety in (4-(Pentylthio)phenyl)methanol

The sulfur atom in the thioether (or sulfide) group is nucleophilic and can be readily oxidized. masterorganicchemistry.com

The thioether moiety in this compound can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. chemistrysteps.comlibretexts.org This transformation is highly dependent on the stoichiometry of the oxidizing agent used.

Formation of Sulfoxide: Using one equivalent of a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the thioether is converted to (4-(pentylsulfinyl)phenyl)methanol. masterorganicchemistry.comchemistrysteps.com This reaction is often selective, and studies on the analogous (4-(methylthio)phenyl)methanol have shown its clean conversion to the corresponding sulfoxide. rsc.org

Formation of Sulfone: The use of two or more equivalents of the oxidizing agent, or a stronger oxidant, will further oxidize the sulfoxide to the corresponding sulfone, (4-(pentylsulfonyl)phenyl)methanol. researchgate.netrsc.org

Careful selection of the oxidant is crucial, especially if the goal is to oxidize the thioether without affecting the benzyl (B1604629) alcohol functionality. Conversely, if the alcohol is the target for oxidation, a reagent that does not react with the thioether must be chosen. researchgate.net

Table 4: Oxidation of the Thioether Moiety
Oxidizing Agent (Equivalents)ProductOxidation State of Sulfur
H₂O₂ (1 equiv.)(4-(Pentylsulfinyl)phenyl)methanol (Sulfoxide)0
m-CPBA (1 equiv.)(4-(Pentylsulfinyl)phenyl)methanol (Sulfoxide)0
H₂O₂ (≥2 equiv.)(4-(Pentylsulfonyl)phenyl)methanol (Sulfone)+2
KMnO₄ (excess)4-(Pentylsulfonyl)benzoic acid (Sulfone and oxidized alcohol)+2

In-depth Analysis of Chemical Transformations of this compound Reveals Limited Specific Research

An exhaustive review of available scientific literature indicates a notable scarcity of specific research focused on the chemical transformations of the compound this compound. While general principles of organic chemistry provide a theoretical framework for its reactivity, detailed experimental studies and research findings directly addressing the alkylation, sulfonium (B1226848) salt formation, C-S bond cleavage, and aromatic ring functionalization of this specific molecule are not extensively documented in the public domain.

General chemical principles suggest that the sulfur atom in this compound could be susceptible to alkylation, leading to the formation of sulfonium salts. msu.edunih.govorganic-chemistry.org Similarly, the carbon-sulfur bond could potentially be cleaved under various reaction conditions, a transformation that has been explored for other aryl sulfides. nus.edu.sgnih.gov However, specific reagents, conditions, and outcomes for these reactions on this compound are not readily found in published literature.

The aromatic ring of this compound is, in theory, amenable to functionalization through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The pentylthio group, being an ortho-, para-directing group, would be expected to influence the regioselectivity of these reactions. masterorganicchemistry.comlkouniv.ac.in Despite this, specific studies on the halogenation or nitration of this compound are not available.

Likewise, while the Heck, Suzuki, and Sonogashira cross-coupling reactions are powerful tools for C-C bond formation on aryl compounds, their application to this compound has not been specifically detailed. organic-chemistry.orgbeilstein-journals.orgnumberanalytics.comyoutube.comorganic-chemistry.orgyoutube.comlibretexts.orgresearchgate.netscirp.orgnih.gov Research on analogous structures, such as other aryl sulfides or benzyl alcohols, provides a basis for predicting potential reactivity, but lacks the specific data required for a thorough analysis of this compound itself. For instance, a supplementary information document mentions the synthesis and oxidation of the related compound (4-(methylthio)phenyl)methanol, but this does not provide the broader reactivity data sought for the pentyl derivative. rsc.org

Due to the absence of specific experimental data, including reaction conditions, yields, and detailed mechanistic investigations with elucidation of reaction intermediates for this compound, a comprehensive and scientifically rigorous article on its chemical transformations as outlined cannot be generated at this time. Further empirical research is required to fully characterize the reactivity of this particular compound.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For the transformation of this compound, particularly its oxidation to the corresponding aldehyde, the determination of reaction rates under various conditions provides insight into the rate-determining step and the nature of the transition state.

While specific kinetic data for the oxidation of this compound are not extensively documented in the literature, a substantial body of research exists on the kinetics of oxidation of other para-substituted benzyl alcohols. orientjchem.orgasianpubs.orgacs.org These studies consistently show that the reaction is typically first-order with respect to both the alcohol and the oxidizing agent. orientjchem.orgjocpr.com The oxidation of benzyl alcohol to benzaldehyde (B42025), for instance, has been studied using various oxidants like hypochlorite, dichromate, and pyrazinium dichromate (PzDC). orientjchem.orgasianpubs.orgjocpr.com

The rate of oxidation is significantly influenced by the nature of the substituent on the aromatic ring. A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with the substituent constant (σ), is a powerful tool in these studies. For the oxidation of benzyl alcohols, the reaction constant (ρ) is typically negative, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. orientjchem.orgresearchgate.net This is because electron-donating groups can stabilize the electron-deficient transition state that develops during the rate-determining step, which often involves the transfer of a hydride ion from the benzylic carbon to the oxidant. researchgate.net

The pentylthio group (-S-C₅H₁₁) at the para position is considered to be an electron-donating group due to the lone pairs on the sulfur atom that can be delocalized into the aromatic ring. Therefore, it is expected that this compound would undergo oxidation at a faster rate than unsubstituted benzyl alcohol. The order of reactivity for a series of para-substituted benzyl alcohols oxidized by acidified dichromate was found to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.org The this compound would be expected to fit within this trend, likely reacting faster than benzyl alcohol.

A representative table illustrating the effect of substituents on the rate of oxidation of benzyl alcohols is shown below.

Table 1: Representative Rate Constants for the Oxidation of para-Substituted Benzyl Alcohols Data is illustrative and compiled from general findings in the literature for benzylic alcohol oxidation.

Substituent (p-X)Substituent Constant (σp)Relative Rate Constant (k_rel)
-OCH₃-0.2715.8
-CH₃-0.173.2
-H0.001.0
-Cl+0.230.4
-NO₂+0.780.05

Isotopic Labeling Experiments to Probe Reaction Pathways

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms. numberanalytics.comyoutube.com In the study of alcohol oxidation reactions, the use of deuterium (B1214612) (²H) is particularly informative for determining whether the cleavage of a C-H bond is involved in the rate-determining step. nih.gov

For the oxidation of benzylic alcohols, a common isotopic labeling experiment involves the synthesis of the alcohol with deuterium at the benzylic position (the α-carbon). For example, α,α-dideuteriobenzyl alcohol can be used to study the kinetic isotope effect (KIE), which is the ratio of the rate constant of the unlabeled reactant (kH) to that of the labeled reactant (kD). asianpubs.orgnih.gov

A primary KIE (kH/kD > 2) is typically observed in the oxidation of benzyl alcohols, indicating that the benzylic C-H bond is broken in the rate-determining step of the reaction. asianpubs.org For instance, the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate exhibited a substantial primary kinetic isotope effect of kH/kD = 6.61 at 303 K. asianpubs.org This finding supports a mechanism where a hydride ion is transferred from the benzylic carbon to the chromium(VI) oxidant in the slow step.

While no specific isotopic labeling studies have been reported for this compound, it is highly probable that its oxidation would exhibit a similar primary kinetic isotope effect. The general mechanism for the oxidation of benzylic alcohols, supported by such isotopic labeling studies, is believed to involve the formation of a chromate (B82759) ester intermediate, followed by the rate-limiting cleavage of the α-C-H bond. researchgate.net

Stereoselective Transformations and Chiral Derivatization Strategies for this compound

This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single step. The benzylic carbon is not a stereocenter, but reactions at this position can lead to the formation of a new stereocenter. The development of stereoselective transformations to produce enantiomerically enriched chiral molecules is a major focus of modern organic synthesis. mdpi.com

Strategies for obtaining chiral derivatives of this compound can be broadly categorized into two approaches: the stereoselective synthesis of one enantiomer and the resolution of a racemic mixture.

Stereoselective Synthesis: One of the most common methods for the stereoselective synthesis of chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-(pentylthio)benzaldehyde. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Another powerful technique is dynamic kinetic resolution (DKR). mdpi.comresearchgate.net In DKR, a racemic mixture of a chiral alcohol is subjected to enzymatic acylation in the presence of a metal catalyst that racemizes the unreacted alcohol. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the acylated product. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the kinetic resolution step, while ruthenium or vanadium complexes can serve as the racemization catalyst. mdpi.comresearchgate.net

Chiral Derivatization Strategies: For a racemic mixture of a chiral derivative of this compound, it is often necessary to determine the enantiomeric excess (ee). This is frequently accomplished by derivatizing the alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) on a chiral stationary phase. scirp.orgresearchgate.netnih.gov

Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, which form diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers can also be used to determine the enantiomeric excess. Another approach is the use of achiral derivatizing agents, such as aromatic acid chlorides, followed by separation of the resulting enantiomeric esters on a chiral stationary phase. scirp.org

Table 2: Common Strategies for Stereoselective Transformations and Analysis of Chiral Benzylic Alcohols

StrategyDescriptionTypical Reagents/Catalysts
Asymmetric ReductionReduction of the corresponding prochiral ketone to form an enantiomerically enriched alcohol.Chiral borane (B79455) reagents (e.g., CBS catalyst), asymmetric transfer hydrogenation catalysts.
Dynamic Kinetic Resolution (DKR)Enzymatic resolution of a racemic alcohol coupled with in situ racemization of the unreactive enantiomer. mdpi.comLipase (e.g., CAL-B), Ru or V catalysts, acyl donor (e.g., vinyl acetate). mdpi.com
Chiral Derivatization for AnalysisReaction of a chiral alcohol with a chiral agent to form separable diastereomers for ee determination. nih.govMosher's acid, chiral isocyanates, chiral carboxylic acids.
Chiral HPLC/GCDirect separation of enantiomers on a chiral stationary phase. researchgate.netChiral columns (e.g., based on cyclodextrins or dinitrobenzoylphenylglycine). scirp.org

Advanced Spectroscopic and Analytical Characterization of 4 Pentylthio Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete map of the molecular framework can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in a molecule. For (4-(Pentylthio)phenyl)methanol, the spectrum can be divided into three main regions: the aromatic region, the aliphatic pentyl chain region, and the benzylic alcohol region.

The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. Protons ortho to the hydroxymethyl group (H-2' and H-6') would appear at approximately 7.2-7.3 ppm, while protons ortho to the electron-donating pentylthio group (H-3' and H-5') would be found slightly upfield.

The benzylic protons of the -CH₂OH group typically appear as a singlet around 4.6 ppm. rsc.org The adjacent hydroxyl (-OH) proton is a broad singlet whose chemical shift is concentration and solvent-dependent but can often be found between 1.6 and 2.5 ppm. rsc.org

The pentylthio group introduces a set of distinct aliphatic signals. The methylene (B1212753) protons directly attached to the sulfur atom (S-CH₂) are deshielded and would appear as a triplet at approximately 2.9 ppm. The terminal methyl protons (-CH₃) would be the most shielded, appearing as a triplet around 0.9 ppm. The remaining three methylene groups (-CH₂-CH₂-CH₂-) would produce overlapping multiplets in the range of 1.3-1.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar (2', 6')~ 7.28d~ 8.4
H-Ar (3', 5')~ 7.24d~ 8.4
-CH ₂OH~ 4.61s-
-CH₂OH ~ 2.10s (broad)-
S-CH ₂-(CH₂)₃-CH₃~ 2.91t~ 7.4
S-CH₂-CH ₂-(CH₂)₂-CH₃~ 1.65m-
S-(CH₂)₂-CH ₂-CH₂-CH₃~ 1.40m-
S-(CH₂)₃-CH ₂-CH₃~ 1.32m-
S-(CH₂)₄-CH~ 0.90t~ 7.2

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The spectrum for this compound would show ten distinct signals.

The aromatic region would contain four signals. The carbon atom bonded to the hydroxymethyl group (C-1') and the carbon atom bonded to the sulfur (C-4') are quaternary and would appear at approximately 140 ppm and 138 ppm, respectively. The two sets of protonated aromatic carbons (C-2'/C-6' and C-3'/C-5') would have signals around 127-129 ppm.

The benzylic carbon (-C H₂OH) is expected at approximately 65 ppm. rsc.org The carbons of the pentyl chain would appear in the aliphatic region of the spectrum, with the carbon attached to sulfur (S-C H₂) at around 35 ppm and the terminal methyl carbon (-C H₃) at approximately 14 ppm. The remaining methylene carbons would be found between 22 and 31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Ar (1')~ 140.5
C-Ar (4')~ 138.1
C-Ar (2', 6')~ 128.8
C-Ar (3', 5')~ 127.3
-C H₂OH~ 65.0
S -CH₂-(CH₂)₃-CH₃~ 34.8
S-CH₂-C H₂-(CH₂)₂-CH₃~ 31.1
S-(CH₂)₂-C H₂-CH₂-CH₃~ 28.5
S-(CH₂)₃-C H₂-CH₃~ 22.3
S-(CH₂)₄-C H₃~ 14.0

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. For this compound, COSY would show a crucial correlation between the aromatic doublets at ~7.28 and ~7.24 ppm, confirming their ortho relationship. It would also map the connectivity of the entire pentyl chain, showing cross-peaks between the S-CH₂ protons (~2.91 ppm) and their adjacent CH₂ protons (~1.65 ppm), and sequentially along the chain to the terminal methyl group. A correlation between the benzylic -CH₂OH and the -OH proton might also be observed, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would provide a clear link between the proton and carbon data presented in Tables 1 and 2. For instance, the proton signal at ~4.61 ppm would show a cross-peak to the carbon signal at ~65.0 ppm, definitively assigning the benzylic group. Likewise, all proton signals of the pentyl chain would be correlated to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the benzylic protons (-C H₂OH) to the quaternary aromatic carbon C-1' and the ortho carbons C-2'/C-6', confirming the attachment of the hydroxymethyl group to the ring.

A correlation from the S-CH₂ protons to the quaternary aromatic carbon C-4', establishing the link between the pentylthio group and the phenyl ring.

Together, these 2D NMR techniques would provide unequivocal evidence for the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

FTIR spectroscopy excels at identifying characteristic functional groups. The spectrum of this compound would be dominated by several key absorption bands. A prominent, broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. youtube.com

Multiple sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the aliphatic pentyl and benzylic methylene groups. Aromatic C-H stretches would appear as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would give rise to several absorptions in the 1610-1450 cm⁻¹ range. A strong band corresponding to the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. The C-S stretch is typically weak and appears in the fingerprint region between 800 and 600 cm⁻¹.

Table 3: Predicted Major FTIR Absorption Bands for this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3400 - 3200Strong, Broad
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (Pentyl, CH₂)2960 - 2850Strong
C=C StretchAromatic Ring1610, 1500, 1450Medium-Strong
C-O StretchPrimary Alcohol~ 1050Strong
C-S StretchAlkyl Aryl Sulfide800 - 600Weak

Raman spectroscopy provides complementary vibrational information to FTIR. While polar bonds like O-H and C-O give strong IR signals, non-polar and symmetric bonds often produce strong Raman scattering. For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum.

A strong, sharp signal corresponding to the symmetric "ring breathing" mode of the para-disubstituted benzene ring would be a key feature. The C-S stretching vibration, which is often weak and difficult to observe in the IR spectrum, can be more easily identified in the Raman spectrum, typically appearing in the 650-750 cm⁻¹ range for alkyl aryl sulfides. The aliphatic C-H stretching and bending modes would also be present, providing a complete vibrational fingerprint of the molecule.

Table 4: Predicted Major Raman Shifts for this compound.

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (Pentyl, CH₂)2960 - 2850Strong
C=C StretchAromatic Ring~ 1600Strong
Ring Breathingp-disubstituted Phenyl~ 815Strong
C-S StretchAlkyl Aryl Sulfide750 - 650Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound (molecular formula: C₁₂H₁₈OS), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S).

The primary ion observed in positive-mode HRMS is typically the protonated molecule, [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be detected. The high precision of HRMS allows for the confident confirmation of the compound's elemental formula.

Table 1: Theoretical Exact Masses for this compound Adducts

Ion Formula Adduct Type Theoretical m/z
[C₁₂H₁₉OS]⁺ [M+H]⁺ 211.11546
[C₁₂H₁₈NaOS]⁺ [M+Na]⁺ 233.09741

This interactive data table provides the calculated exact masses for common adducts of this compound, which are critical for its confirmation via HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Fragmentation analysis provides insight into the compound's structure by breaking it down into smaller, characteristic ions. ESI and EI are two common ionization methods that result in distinct fragmentation patterns.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. Under slightly higher energy conditions (in-source collision-induced dissociation), some characteristic fragmentation can be observed. For this compound, the most likely fragmentation pathway involves the loss of a water molecule from the protonated parent ion, a common behavior for benzyl (B1604629) alcohols.

Electron Ionization (EI-MS): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

Benzylic Cleavage: Loss of the hydroxyl group (•OH) or a water molecule (H₂O) from the molecular ion (M⁺•).

Alpha-Cleavage: Cleavage of the C-S bond, leading to fragments corresponding to the pentylthio or hydroxymethylphenyl moieties.

Alkyl Chain Fragmentation: Fragmentation of the pentyl side chain, resulting in a series of losses of alkyl radicals.

Tropylium (B1234903) Ion Formation: Rearrangement to form a stable tropylium or related aromatic cation is a common pathway for benzyl derivatives.

Table 2: Predicted Key Ions in ESI-MS and EI-MS of this compound

Ionization Predicted Ion m/z (Nominal) Description
ESI [C₁₂H₁₉OS]⁺ 211 Protonated Molecule [M+H]⁺
ESI [C₁₂H₁₇S]⁺ 193 Loss of water [M+H-H₂O]⁺
EI [C₁₂H₁₈OS]⁺• 210 Molecular Ion [M]⁺•
EI [C₁₂H₁₇S]⁺ 193 Loss of •OH from M⁺•
EI [C₇H₇S]⁺ 123 Thioanisole-like fragment
EI [C₇H₇O]⁺ 107 Hydroxybenzyl/tropylium cation

This interactive table outlines the expected mass-to-charge ratios for significant ions of this compound under different ionization conditions, aiding in structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The chromophore in this compound is the substituted benzene ring. The thioether (-S-C₅H₁₁) and hydroxymethyl (-CH₂OH) groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

The presence of the sulfur atom's lone pair of electrons adjacent to the aromatic ring allows for p-π conjugation, which typically results in a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene. The primary absorption bands expected for this compound are related to the electronic transitions within the benzene ring. In a polar solvent like methanol (B129727) or ethanol, characteristic absorption maxima (λ_max) can be predicted.

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

Transition Type Expected λ_max (nm) Description
π → π* ~210-220 E2-band (Excitation of the entire conjugated system)

This table summarizes the anticipated UV-Vis absorption maxima for this compound, reflecting the electronic transitions of its aromatic system.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

GC-MS is a highly effective technique for separating and identifying volatile and thermally stable compounds. The presence of a polar hydroxyl group in this compound can lead to peak tailing and potential degradation on some GC columns. To overcome this, derivatization is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a nonpolar trimethylsilyl (B98337) (-OTMS) ether. This increases the compound's volatility and thermal stability, resulting in improved chromatographic peak shape and resolution.

The mass spectrum of the TMS-derivatized compound will show a different molecular ion corresponding to the silylated product and characteristic fragments, such as a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.

Table 4: Comparison of Underivatized vs. Silylated this compound for GC-MS

Parameter Underivatized Compound TMS-Derivatized Compound
Analyte This compound (4-(Pentylthio)phenyl)methyl trimethylsilyl ether
Molecular Weight 210.34 282.51
Expected Retention Longer retention, potential for peak tailing Shorter retention, improved peak symmetry

| Key MS Ion (EI) | m/z 210 [M]⁺• | m/z 282 [M]⁺•; m/z 267 [M-CH₃]⁺ |

This interactive data table highlights the advantages of derivatization for GC-MS analysis by comparing key properties of the native compound and its silylated form.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of compounds with a wide range of polarities and is particularly well-suited for this compound. Reversed-phase HPLC is the most common mode for this type of molecule.

A C18 or C8 stationary phase would effectively retain the compound based on its hydrophobicity. A phenyl-hexyl stationary phase could also be employed to leverage potential π-π interactions between the column and the analyte's aromatic ring. phenomenex.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode for optimal separation.

Several detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detector: A photodiode array (PDA) detector can monitor the eluent at the absorption maxima identified by UV-Vis spectroscopy (e.g., ~265 nm), providing both quantitative data and spectral information for peak purity assessment.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, allowing for mass-based identification and confirmation of the separated components. nih.gov ESI would be the ionization source of choice.

Fluorescence Detector: If the molecule exhibits native fluorescence or is derivatized with a fluorescent tag, a fluorescence detector can offer enhanced sensitivity and selectivity. researchgate.net

Table 5: Exemplary HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 265 nm or ESI-MS (Positive Ion Mode) |

This table provides a typical set of starting conditions for developing a robust HPLC method for the separation and analysis of this compound.

Preparative Chromatography for Compound Isolation and Purification

The isolation and purification of this compound from a reaction mixture are critical steps to ensure that the subsequent analytical data are accurate and representative of the pure compound. Preparative chromatography is a powerful technique for achieving high purity on a larger scale compared to analytical chromatography.

For a compound with the structural characteristics of this compound, which possesses both polar (hydroxyl group) and non-polar (pentylthio and phenyl groups) moieties, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a highly effective purification method. The separation mechanism is based on the differential adsorption of the components of the mixture onto the silica gel.

A typical procedure for the preparative column chromatography of this compound would involve the following steps:

Column Packing : A glass column of appropriate dimensions is packed with a slurry of silica gel (typically 60-200 mesh) in a non-polar solvent, such as hexane (B92381). Care is taken to ensure a uniform and compact bed to maximize separation efficiency.

Sample Loading : The crude this compound, dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene), is carefully loaded onto the top of the silica gel bed.

Elution : A solvent system, referred to as the mobile phase or eluent, is passed through the column to facilitate the separation. For this compound, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane and ethyl acetate (B1210297). The elution would typically begin with 100% hexane, and the proportion of ethyl acetate would be incrementally increased (e.g., from 1% to 20%).

Fraction Collection : The eluent is collected in a series of fractions. The progress of the separation is monitored by thin-layer chromatography (TLC) of the collected fractions. This allows for the identification of fractions containing the pure desired compound.

Solvent Removal : Fractions containing the purified this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

The choice of eluent composition is crucial for achieving optimal separation. The polarity of the eluent is adjusted to control the retention time of the compound on the column. Less polar impurities will elute first with the non-polar solvent, while the more polar this compound will require a more polar eluent to be displaced from the silica gel.

Table 1: Illustrative Parameters for Preparative Column Chromatography of this compound

ParameterDescription
Stationary Phase Silica Gel (60-200 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Elution Gradient 0% to 20% Ethyl Acetate in Hexane
Detection Method Thin-Layer Chromatography (TLC)
Visualization UV light (254 nm) and/or chemical staining

Advanced Spectroscopic Characterization

Once purified, the structural identity of this compound is confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be acquired to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity.

Aromatic Protons: The protons on the benzene ring would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The para-substitution pattern would lead to a characteristic AA'BB' splitting pattern.

Methylene Protons (-CH₂OH): The two protons of the methylene group attached to the hydroxyl group would appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-4.7 ppm.

Methylene Protons (-S-CH₂-): The two protons of the methylene group attached to the sulfur atom would appear as a triplet around δ 2.9-3.0 ppm, coupled to the adjacent methylene group of the pentyl chain.

Pentyl Chain Protons: The remaining protons of the pentyl group would appear as a series of multiplets in the upfield region of the spectrum (δ 0.9-1.8 ppm). The terminal methyl group would appear as a triplet around δ 0.9 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the benzene ring would give rise to four signals in the aromatic region (δ 125-140 ppm) due to the symmetry of the para-substituted ring.

Methylene Carbon (-CH₂OH): The carbon of the methylene group attached to the hydroxyl group would appear around δ 64-66 ppm.

Methylene Carbon (-S-CH₂-): The carbon of the methylene group attached to the sulfur atom would be observed around δ 35-37 ppm.

Pentyl Chain Carbons: The carbons of the pentyl chain would appear in the upfield region (δ 14-32 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group, cleavage of the pentyl chain, and fragmentation of the aromatic ring, providing further structural confirmation.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃) δ ~7.3 (d, 2H), ~7.2 (d, 2H), ~4.6 (s, 2H), ~2.9 (t, 2H), ~1.6-1.7 (m, 2H), ~1.3-1.4 (m, 4H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃) δ ~138, ~135, ~129, ~128, ~65, ~35, ~31, ~28, ~22, ~14
Mass Spec (EI) M⁺ at m/z = 210

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

C-S Stretch: A weaker absorption band in the region of 600-800 cm⁻¹.

Theoretical and Computational Studies of 4 Pentylthio Phenyl Methanol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular geometries, energies, and electronic properties with a high degree of accuracy. For (4-(Pentylthio)phenyl)methanol, these calculations would typically be performed using methods like Density Functional Theory (DFT).

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For a flexible molecule such as this compound, which possesses a rotatable pentyl chain and a hydroxymethyl group, a conformational analysis would be necessary to identify the various low-energy conformers and their relative stabilities. This analysis would provide crucial information on the molecule's preferred shape, which influences its physical properties and biological interactions. At present, there are no published data detailing the optimized geometry or the conformational landscape of this specific compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. A computational analysis would map the distribution of these orbitals and quantify the energy gap for this compound. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the current body of scientific literature.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This is vital for predicting how a molecule will interact with other molecules, including identifying sites for electrophilic and nucleophilic attack. The EPS map of this compound would highlight the electron-rich and electron-poor regions, which are anticipated to be around the oxygen and sulfur atoms and the aromatic ring. Without specific calculations, a detailed and quantitative map of its electrostatic potential cannot be provided.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the vibrational modes of a molecule.

Theoretical Prediction of IR and Raman Spectra

By calculating the vibrational frequencies of the optimized geometry of this compound, its theoretical IR and Raman spectra can be simulated. These simulated spectra serve as a powerful tool for identifying the compound and understanding its structural features based on its vibrational modes. Each peak in the theoretical spectra corresponds to a specific molecular motion, such as stretching or bending of bonds. No such theoretical spectra for this compound have been found in published research.

Validation of Experimental Spectroscopic Data

When experimental IR and Raman spectra are available, theoretical calculations can be used to validate the experimental data. By comparing the calculated vibrational frequencies with the experimentally observed ones, a detailed and accurate assignment of the spectral bands can be achieved. This correlative approach enhances the confidence in both the experimental measurements and the computational model. As there are no published theoretical vibrational studies for this compound, this validation step cannot be performed.

NMR Chemical Shift Prediction and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. Computational chemistry provides powerful tools for the prediction of NMR chemical shifts, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. For this compound, theoretical calculations can predict the 1H and 13C chemical shifts, offering insights into the electronic environment of the nuclei within the molecule.

The prediction of NMR chemical shifts is typically performed using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shift is then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would be influenced by several structural features:

The Phenyl Group: The aromatic ring gives rise to characteristic signals in both the 1H and 13C NMR spectra. The protons on the phenyl ring are expected to appear in the aromatic region (typically 7.0-8.0 ppm in 1H NMR), with their exact shifts determined by the electronic effects of the substituents.

The Thioether Linkage: The sulfur atom of the pentylthio group is expected to have a notable effect on the chemical shifts of the adjacent carbon and protons. Sulfur's electronegativity and its ability to participate in resonance can influence the electron density distribution in the phenyl ring.

The Methanol (B129727) Group: The benzylic protons of the methanol group are expected to have a characteristic chemical shift, influenced by the adjacent aromatic ring and the hydroxyl group. The hydroxyl proton's chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

The Pentyl Group: The aliphatic protons of the pentyl group will exhibit chemical shifts in the upfield region of the 1H NMR spectrum, with their specific values determined by their proximity to the sulfur atom.

A theoretical prediction of the 1H NMR chemical shifts for this compound, based on computational models and data from structurally similar compounds like thiophenol, is presented in the table below. It is important to note that these are predicted values and may differ from experimentally determined shifts.

ProtonsPredicted Chemical Shift (ppm)
Aromatic (ortho to -S-)7.20 - 7.30
Aromatic (ortho to -CH2OH)7.30 - 7.40
Benzylic (-CH2OH)4.60 - 4.70
Hydroxyl (-OH)Variable (e.g., 1.5 - 2.5)
Methylene (B1212753) (-S-CH2-)2.90 - 3.00
Methylene (-CH2-CH2-CH2-CH2-CH3)1.60 - 1.70
Methylene (-CH2-CH2-CH2-CH3)1.30 - 1.45
Methylene (-CH2-CH3)1.25 - 1.40
Methyl (-CH3)0.85 - 0.95

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the preferred reaction pathways, the structures of transition states, and the energetics of the transformation. For this compound, reaction mechanism simulations can elucidate the processes involved in its synthesis and subsequent reactions.

Computational Elucidation of Preferred Reaction Pathways

This compound can undergo several types of reactions, including oxidation of the alcohol, nucleophilic substitution at the benzylic position, and reactions involving the thioether group. Computational methods, particularly DFT, can be used to model these reactions and determine the most likely pathways.

For instance, in the oxidation of the alcohol to the corresponding aldehyde, a plausible mechanism involves the removal of the hydroxyl proton and a hydride from the benzylic carbon. Computational simulations can map out the potential energy surface for this reaction, identifying the key intermediates and transition states. Similarly, for a nucleophilic substitution reaction where the hydroxyl group is replaced by another nucleophile, computational studies can help distinguish between an SN1 mechanism (involving a carbocation intermediate) and an SN2 mechanism (a concerted process). The stability of the benzylic carbocation, influenced by the electron-donating nature of the para-pentylthio group, can be computationally assessed to predict the likelihood of an SN1 pathway.

Energy Profiles and Activation Barriers for Transformations

Transition State Theory (TST) is a fundamental theory used to relate the rate of a reaction to the properties of the transition state. By computationally locating the transition state structure and calculating its energy, the activation barrier can be determined. A lower activation barrier corresponds to a faster reaction rate.

For the oxidation of this compound, computational studies on similar benzylic alcohols suggest that the reaction proceeds through a transition state where the bonds to the hydrogen atoms being removed are partially broken. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.

Below is a hypothetical energy profile for the oxidation of this compound, illustrating the concepts of reactants, transition state, and products.

Reaction CoordinateRelative Energy (kcal/mol)
Reactants0
Transition State+15 to +25
Products-10 to -20

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-S bond of the thioether, the C-C bonds of the pentyl chain, and the C-O bond of the methanol group. MD simulations can explore the different conformations that the molecule can adopt and determine their relative stabilities. This is particularly important for understanding how the molecule might bind to a receptor or an enzyme's active site.

MD simulations can also be used to study the non-covalent interactions between this compound and other molecules. Of particular interest are the interactions involving the sulfur atom and the aromatic ring. Sulfur-aromatic interactions, also known as S-π interactions, are non-covalent interactions that can play a significant role in the structure and stability of molecular complexes. uva.esrsc.orgdesy.de MD simulations can help to characterize the geometry and strength of these interactions.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties and activities of molecules. For this compound, these methods can be used to establish structure-reactivity relationships, which relate the molecule's structural features to its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. By developing a QSAR model for a set of related thioether-containing compounds, it would be possible to predict the reactivity of this compound. The descriptors used in these models can include electronic properties (such as charge distribution and dipole moment), steric properties (such as molecular volume and surface area), and hydrophobic properties (such as the partition coefficient).

Pharmacophore modeling is another in silico technique that can be applied to this compound. A pharmacophore is a three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target. By identifying the key pharmacophoric features of this compound, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, it is possible to design new molecules with potentially enhanced activity.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods can be used to model these solvation effects, providing a more realistic description of the molecule's behavior in solution.

There are two main approaches to modeling solvation: explicit solvent models and implicit solvent models. In explicit solvent models, individual solvent molecules are included in the simulation, allowing for a detailed description of the solute-solvent interactions. In implicit solvent models, the solvent is treated as a continuous medium with a given dielectric constant, which is a more computationally efficient approach.

For this compound, the choice of solvent can affect its conformational preferences, its electronic properties, and the rates of its reactions. For example, in a polar solvent, conformations that have a larger dipole moment may be stabilized. The reactivity of the molecule can also be affected by the solvent's ability to stabilize charged intermediates or transition states. For instance, reactions that proceed through ionic intermediates are generally favored in polar solvents. The use of specific solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to control chemoselectivity in the oxidation of benzylic alcohols. rsc.org

Exploration of 4 Pentylthio Phenyl Methanol As a Chemical Building Block and in Advanced Materials

Utilization as a Synthetic Intermediate in Organic Synthesis

The reactivity of the hydroxyl and thioether moieties in (4-(Pentylthio)phenyl)methanol allows for its use as a precursor in the synthesis of more complex molecules. The benzylic alcohol can undergo a range of transformations, including oxidation, esterification, and conversion to a leaving group, while the thioether can be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.

Precursor for Complex Organosulfur Compounds

Organosulfur compounds are a broad class of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science nih.govjmchemsci.com. This compound serves as a valuable starting material for the synthesis of more intricate organosulfur structures. The hydroxyl group can be readily converted to other functional groups, facilitating further molecular elaboration. For instance, analogous to its methylthio counterpart, this compound can be converted to the corresponding benzyl (B1604629) chloride, a reactive intermediate that can participate in nucleophilic substitution reactions to introduce a variety of other functionalities .

The pentylthio group itself can be a key pharmacophore or a modulating group to fine-tune the physicochemical properties of a target molecule, such as its lipophilicity and metabolic stability. The ability to oxidize the sulfur atom to higher oxidation states (sulfoxide and sulfone) provides an additional avenue for creating diverse and complex organosulfur compounds with potentially unique biological activities or material properties nih.gov.

Building Block for Aromatic Polyethers and Polymers

The bifunctional nature of this compound makes it a candidate for the synthesis of novel aromatic polyethers and other polymers. The hydroxyl group can participate in polycondensation reactions with suitable comonomers to form polyether chains. The presence of the pentylthiophenyl side group would introduce flexibility and potentially interesting optoelectronic properties into the polymer backbone.

Research on thioether-bearing hyperbranched polyether polyols has demonstrated the successful incorporation of thioether functionalities into polymer architectures nih.gov. Similarly, polymers containing alkylthio-functionalized phenylene and thiophene (B33073) units have been synthesized and characterized, indicating the feasibility of creating well-defined polymeric structures with thioether moieties researchgate.net. These examples suggest that this compound could be a valuable monomer for creating polymers with tailored properties, such as improved solubility in organic solvents, altered thermal characteristics, and specific optical or electronic responses.

Role in the Design of Novel Organic Materials

The unique combination of a polarizable sulfur atom, an aromatic ring, and a reactive hydroxyl group in this compound makes it an attractive component for the design of advanced organic materials with applications in optoelectronics and display technologies.

Incorporation into Aggregation-Induced Emission (AIE) Active Macromolecules

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state nih.gov. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The restriction of intramolecular motion (RIM) is the widely accepted mechanism for the AIE phenomenon nih.gov.

Aromatic thioethers have been shown to exhibit AIE properties researchgate.net. The propeller-like shape of molecules such as tetraphenylethylene (B103901) (TPE), a classic AIE luminogen, is crucial for this effect . It is conceivable that the incorporation of the this compound moiety into a macromolecular structure could induce or enhance AIE. The bulky and flexible pentylthio group, along with the phenyl ring, could contribute to the restriction of intramolecular rotations in the aggregated state, leading to enhanced fluorescence emission. The hydroxyl group provides a convenient handle for covalently attaching this AIE-active unit to a polymer backbone or other molecular scaffolds.

Applications in Dye-Sensitized Solar Cells (DSSCs) as a Functionalized Moiety

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that mimic natural photosynthesis to convert sunlight into electricity nih.govwikipedia.org. The performance of a DSSC is critically dependent on the properties of the organic dye used as the photosensitizer frontiersin.org. The molecular structure of the dye influences its light-harvesting efficiency, electron injection into the semiconductor, and regeneration by the electrolyte.

Organic dyes containing sulfur atoms, either in the form of thiophene or thioether linkages, have been extensively investigated for DSSC applications iieta.orgfrontiersin.org. The sulfur atom can enhance the electronic communication within the dye molecule and improve its adsorption onto the TiO2 photoanode. The this compound unit can be incorporated into the structure of a D-π-A (donor-π-acceptor) dye, where the pentylthiophenyl group could act as part of the donor or the π-bridge. The hydroxyl group would serve as an anchoring group to bind the dye to the semiconductor surface. The pentyl group can also improve the solubility of the dye and prevent aggregation on the semiconductor surface, which is beneficial for cell performance.

Potential as a Component in Liquid Crystal Materials through Molecular Engineering

Liquid crystals (LCs) are materials that exhibit properties between those of a conventional liquid and a solid crystal mdpi.com. The incorporation of heteroatoms like sulfur into the molecular structure of LCs can significantly influence their mesomorphic properties, such as the type of liquid crystalline phase and the transition temperatures mdpi.com. The high polarizability of the sulfur atom in a thioether linkage can enhance the birefringence and dielectric anisotropy of the liquid crystal material, which are crucial parameters for display applications mdpi.com.

Framework Ligand in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

While direct reports on the incorporation of this compound as a primary ligand in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are not prevalent in the current literature, the structural motifs of this compound suggest its significant potential as a versatile building block for such porous materials. The presence of both a hydroxyl (-OH) and a thioether (-S-) functional group allows for its participation in the formation of diverse framework structures through various synthetic strategies.

Thiol and thioether-based MOFs represent a specific category of these porous materials where sulfur-containing organic linkers are utilized. rsc.org The synthesis of such MOFs can be approached in two primary ways: direct synthesis using ligands already containing thiol or thioether functionalities, or indirect methods like post-synthetic modification (PSM). rsc.org In the context of this compound, the thioether group could serve as a coordination site for soft metal ions, contributing to the framework's stability and introducing specific functionalities. Research has demonstrated the successful synthesis of robust thioether-functionalized MOFs that exhibit capabilities for heavy metal uptake. nih.gov

In the realm of COFs, which are constructed from organic building blocks linked by strong covalent bonds, thiol-decorated frameworks have been synthesized and shown to possess multifunctional properties. For instance, COFs prepared through the condensation of 2,5-diaminobenzene-1,4-dithiol (B96872) with aldehyde-containing monomers have demonstrated excellent performance in energy storage and heterogeneous catalysis. rsc.org The hydroxyl group of this compound could potentially be converted to other functional groups, such as aldehydes or amines, which are commonly used in COF synthesis. This would allow for the integration of the pentylthio moiety into the COF backbone, potentially influencing the material's electronic properties and porosity. Thiophene-based COFs have also been synthesized, highlighting the utility of sulfur-containing heterocycles in creating electroactive and porous materials. nih.govmdpi.com

The table below summarizes the potential roles of the functional groups of this compound in the construction of MOFs and COFs, based on the functionalities of similar reported structures.

Functional GroupPotential Role in MOF/COF SynthesisRelevant Examples from Literature
Hydroxyl (-OH) - Direct coordination to metal centers in MOFs. - Can be functionalized into other reactive groups (e.g., aldehyde, amine) for COF synthesis.- Alcohol-based ligands in various MOFs. - Post-synthetic modification of hydroxyl groups in porous materials.
Thioether (-S-) - Coordination to soft metal ions in MOFs. - Introduction of specific functionalities for applications like heavy metal capture. nih.gov - Can influence the electronic properties of the resulting framework.- Thioether-functionalized MOFs for metal uptake. acs.orgresearchgate.net - Thiol-decorated COFs for catalysis and energy storage. rsc.org

Surface Chemistry and Adsorption Studies

The dual functionality of this compound also makes it a compelling candidate for studies in surface chemistry, particularly in the design of catalysts and the formation of self-assembled monolayers.

The thioether group in this compound is expected to exhibit a strong affinity for certain metal surfaces, a principle widely exploited in catalyst design and materials science. Thiol and thioether compounds are known to act as ligands for metal nanoparticles, influencing their stability, catalytic activity, and selectivity. mdpi.comdaneshyari.com For instance, dodecanethiol has been shown to enhance the selectivity and stability of gold nanoparticles in the electrochemical reduction of carbon dioxide by acting as a CO2-permeable membrane that prevents catalyst deactivation. rsc.org

The interaction between the sulfur atom of the thioether and a metal surface can modify the electronic properties of both the metal and the organic molecule, which is a key aspect of catalyst design. The hydroxyl group of this compound could also play a role, either by providing a secondary interaction point with the surface or by serving as a site for further functionalization after the molecule is anchored to the surface. This could allow for the creation of bifunctional catalysts where one part of the molecule binds to the support and the other participates in the catalytic reaction.

The table below outlines the potential interactions and applications of this compound with metal surfaces in the context of catalyst design.

Functional GroupInteraction with Metal SurfacePotential Application in Catalysis
Thioether (-S-) - Strong coordination to noble metal surfaces (e.g., gold, platinum). - Modification of the electronic properties of the metal surface.- Stabilization of metal nanoparticles. - Tuning of catalyst selectivity and activity. rsc.org - Anchoring of catalytic species to a support.
Hydroxyl (-OH) - Weaker interaction, potentially through hydrogen bonding with surface oxides. - Can be used for post-adsorption modification.- Creation of bifunctional surfaces. - Introduction of hydrophilic character to the surface.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols on gold are a classic example of this phenomenon, leading to well-defined and stable organic surfaces. rsc.orgrsc.orgnih.gov The thioether group of this compound, while generally forming a weaker bond with gold than a thiol group, could still facilitate the formation of SAMs. Aromatic thiols are known to form well-ordered SAMs, where the interactions between the aromatic rings contribute to the stability and organization of the monolayer. acs.org

The structure of this compound, with its aromatic ring and flexible pentyl chain, suggests that it could form SAMs with a controlled orientation on suitable substrates. The terminal hydroxyl group would then be exposed at the surface of the monolayer, creating a functional surface that can be used for subsequent chemical reactions or to control surface properties like wetting and adhesion. The ability to control the presentation of functional groups at an interface is a cornerstone of nanotechnology and has applications in biosensors, electronics, and patterned surfaces.

The following table summarizes the key aspects of potential SAM formation using this compound.

SAM AspectDescription
Driving Force for Assembly - Interaction between the sulfur atom of the thioether and the substrate (e.g., gold). - Van der Waals interactions between the pentyl chains. - π-π stacking interactions between the phenyl rings.
Resulting Surface Functionality - Exposed hydroxyl (-OH) groups.
Potential Applications - Creation of hydrophilic or reactive surfaces. - Platforms for further chemical modification. - Studies of surface wetting and adhesion.

Comparative Studies with Analogues and Derivatives of 4 Pentylthio Phenyl Methanol

Structural Modifications of the Alkyl Thioether Chain

The identity of the alkyl group in the (4-(alkylthio)phenyl)methanol series plays a crucial role in determining the molecule's physicochemical properties and its reactivity in various chemical transformations.

The length and branching of the alkyl thioether chain primarily influence the physical properties of (4-(alkylthio)phenyl)methanols through the modulation of intermolecular forces. As the length of a linear alkyl chain increases (e.g., from methyl to pentyl), the van der Waals forces between molecules become stronger. This typically leads to an increase in boiling points and melting points within a homologous series. Furthermore, the lipophilicity of the molecule increases with the lengthening of the alkyl chain, which generally results in decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.

Branching in the alkyl chain, such as the presence of a tert-butyl group, introduces steric hindrance that can disrupt efficient crystal packing. This disruption often leads to a lower melting point compared to a linear isomer of the same molecular weight. For instance, (4-(tert-Butylthio)phenyl)methanol exists, highlighting its synthetic accessibility for such comparative studies. Steric bulk from branched chains can also influence chemical reactivity by shielding the sulfur atom or the benzylic alcohol from attacking reagents.

While specific kinetic studies on the reactivity of the (4-(alkylthio)phenyl)methanol homologous series are not extensively detailed in the available literature, general principles suggest that the electronic influence of the alkylthio group on the aromatic ring is largely inductive and weakly electron-donating. This effect is not expected to change dramatically with chain length. However, the steric and solubility changes are significant and can affect reaction rates and outcomes, particularly in heterogeneous reaction systems or where substrate availability is a limiting factor.

The synthesis of (4-(alkylthio)phenyl)methanols can be achieved through several established synthetic routes. A common method involves the reduction of the corresponding 4-(alkylthio)benzaldehyde. For the parent compound of the series, (4-(methylthio)phenyl)methanol, synthesis is well-documented, often starting from the reduction of 4-(methylthio)benzaldehyde. Another route involves the reaction of p-chlorobenzaldehyde with a sodium alkanethiolate, followed by reduction of the resulting aldehyde.

Characterization of these compounds relies on standard spectroscopic techniques. In ¹H NMR spectroscopy, key signals include the benzylic methylene (B1212753) protons (CH₂OH), the protons of the alkyl chain, and the aromatic protons, which typically appear as two distinct doublets for a para-substituted ring. ¹³C NMR spectroscopy provides characteristic signals for the benzylic carbon, the carbons of the alkyl chain, and the aromatic carbons. Infrared (IR) spectroscopy confirms the presence of the hydroxyl group through a broad O-H stretching band.

While detailed synthetic procedures and characterization data for the full homologous series up to the pentyl derivative are not consolidated in single reports, data for the methyl analogue is available, and the existence of propyl and tert-butyl analogues is confirmed by chemical suppliers.

Table 1: Properties of Homologous (4-(Alkylthio)phenyl)methanols

Compound NameAlkyl GroupMolecular FormulaMolecular Weight (g/mol)Known Physical Data
(4-(Methylthio)phenyl)methanolMethylC₈H₁₀OS154.23Melting Point: 41-43 °C ; ¹H NMR (CDCl₃): δ 7.26 (d, 2H), 7.22 (d, 2H), 4.63 (s, 2H), 2.47 (s, 3H)
(4-(Ethylthio)phenyl)methanolEthylC₉H₁₂OS168.26Data not readily available in searched literature.
(4-(Propylthio)phenyl)methanoln-PropylC₁₀H₁₄OS182.28CAS Number: 1342852-91-8 bldpharm.com
(4-(Butylthio)phenyl)methanoln-ButylC₁₁H₁₆OS196.31Data not readily available in searched literature.
(4-(Pentylthio)phenyl)methanoln-PentylC₁₂H₁₈OS210.34Data not readily available in searched literature.
(4-(tert-Butylthio)phenyl)methanoltert-ButylC₁₁H₁₆OS196.31CAS Number: 500530-69-8 arctomsci.com

Substituent Effects on the Phenyl Ring

The reactivity of the benzyl (B1604629) alcohol moiety is highly sensitive to the electronic nature of other substituents on the phenyl ring. The para-thioether group itself is considered a weakly activating, ortho-para directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.

Studies on substituted benzyl alcohols in various reactions demonstrate a clear trend. Electron-donating groups (EDGs) enhance the rate of reactions that involve the formation of a positive charge in the transition state, such as SN1-type substitutions of the hydroxyl group or electrophilic aromatic substitution. For example, in the cobalt-catalyzed reaction of substituted benzyl alcohols with synthesis gas, the reaction rate decreases in the order: p-OCH₃ > p-CH₃ > H > p-Cl > m-CF₃. elsevierpure.com This order directly reflects the ability of the substituent to stabilize the carbocation-like intermediates. The p-OCH₃ group is strongly donating, while the p-Cl group is withdrawing by induction, and the m-CF₃ group is strongly deactivating.

Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the ring and at the benzylic position. This deactivation slows down reactions involving electrophilic attack on the ring and destabilizes any developing positive charge on the benzylic carbon, thus retarding SN1 reactions.

Table 2: Relative Reactivity of Substituted Benzyl Alcohols

Substituent (X) in X-C₆H₄CH₂OHPositionElectronic EffectRelative Reaction Rate elsevierpure.com
-OCH₃paraStrongly DonatingFastest
-CH₃paraDonatingFast
-H-Neutral (Reference)Moderate
-ClparaWithdrawingSlow
-CF₃metaStrongly WithdrawingSlowest

The position of the thioether substituent relative to the hydroxymethyl group significantly impacts the molecule's properties and reactivity due to a combination of electronic and steric effects. The thioalkyl group is an ortho, para-director in electrophilic aromatic substitution reactions. This is because the sulfur atom can stabilize the cationic intermediate (arenium ion) through resonance when the electrophile adds to the ortho or para positions. Attack at the meta position does not allow for this resonance stabilization from the sulfur lone pair, making it less favorable.

In reactions involving the benzylic alcohol itself, positional isomerism also plays a key role. For instance, in a copper-catalyzed thioetherification of substituted benzyl alcohols, it was observed that a meta-substituted primary benzyl alcohol provided a better result than the corresponding ortho or para isomers. nih.gov This suggests that for this particular catalytic system, the electronic activation provided by the para-thioether might be less critical than other factors. The ortho isomer is likely subject to steric hindrance, which could impede the approach of the catalyst or reactant to the benzylic alcohol. The superior performance of the meta isomer in this case indicates a complex interplay of steric accessibility and electronic influence that dictates reactivity.

Alterations of the Alcohol Functionality

The benzylic alcohol group in (4-(alkylthio)phenyl)methanols is a versatile functional handle that can be readily converted into other functional groups, such as ethers, esters, and aldehydes. These transformations are useful for creating a diverse library of derivatives.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. For example, (4-(methylthio)phenyl)methanol can be deprotonated with a base and reacted with an alkyl halide. A specific documented example is the reaction with benzyl bromide to form (4-((benzyloxy)methyl)phenyl)(methyl)sulfane. rsc.org

Esterification: Esters can be prepared via Fischer esterification, where the alcohol is reacted with a carboxylic acid under acidic catalysis. researchgate.netmasterorganicchemistry.comyoutube.com A documented preparation involves reacting (4-(methylthio)phenyl)methanol with benzoyl chloride to yield 4-(methylthio)benzyl benzoate. rsc.org

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 4-(alkylthio)benzaldehyde. This is a common transformation in organic synthesis. Concurrently, the thioether sulfur is also susceptible to oxidation, typically with reagents like hydrogen peroxide, to form the corresponding sulfoxide (B87167) and then sulfone. The oxidation of (4-(methylthio)phenyl)methanol with one equivalent of an oxidizing agent can selectively yield (4-(methylsulfinyl)phenyl)methanol, demonstrating the chemoselectivity of these transformations. rsc.org

Table 3: Derivatives from Functional Group Transformation of (4-(Methylthio)phenyl)methanol rsc.org

Derivative NameTransformationReagentsYieldCharacterization Data (¹H NMR, 500 MHz, CDCl₃)
4-(Methylthio)benzyl benzoateEsterificationBenzoyl Chloride, Et₃N, CH₂Cl₂78%δ 8.06 (d, 2H), 7.55 (t, 1H), 7.43 (t, 2H), 7.37 (d, 2H), 7.26 (d, 2H), 5.31 (s, 2H), 2.48 (s, 3H)
(4-((Benzyloxy)methyl)phenyl)(methyl)sulfaneEtherificationNaH, Benzyl Bromide, THF78%δ 7.35 (d, 4H), 7.29 (d, 2H), 7.24 (t, 3H), 4.53 (s, 2H), 4.51 (s, 2H), 2.24 (s, 3H)
(4-(Methylsulfinyl)phenyl)methanolSulfur OxidationYtterbium(III) nitrate, H₂O₂100%δ 7.55 (d, 2H), 7.49 (d, 2H), 4.70 (s, 2H), 2.70 (s, 3H)

Comparison with Aryl Thiols and Aryl Ethers

The substitution of the sulfur atom in the thioether bridge with other heteroatoms or functional groups significantly alters the molecule's chemical characteristics. A comparison with its aryl thiol and aryl ether counterparts reveals fundamental differences in acidity, nucleophilicity, and bond strength.

Aryl thiols, such as 4-mercaptobenzyl alcohol, are acidic due to the presence of the S-H proton, allowing them to form thiolates in the presence of a base. In contrast, the thioether in this compound lacks this acidic proton. The sulfur atom in the thioether is, however, more nucleophilic than the oxygen in an analogous aryl ether. This is due to the larger size and greater polarizability of the sulfur atom. Consequently, the thioether is more susceptible to reactions like alkylation to form sulfonium (B1226848) salts and oxidation to sulfoxides and sulfones. The C–S bond in thioethers is also generally weaker and longer than the C–O bond in ethers, which can influence the molecule's thermal stability and degradation pathways.

Table 1: Comparative Properties of Aryl Thioether, Aryl Ether, and Aryl Thiol Analogues

FeatureAryl Thioether (e.g., this compound)Aryl Ether (e.g., (4-(Pentyloxy)phenyl)methanol)Aryl Thiol (e.g., 4-Mercaptobenzyl alcohol)
Acidity Non-acidic at the heteroatomNon-acidic at the heteroatomAcidic (pKa ~6-7) at the S-H group
Nucleophilicity Moderately nucleophilic at sulfurWeakly nucleophilic at oxygenStrongly nucleophilic as thiolate
Key Reactions Oxidation (sulfoxide, sulfone), S-alkylationCleavage with strong acids (HBr, HI)Deprotonation, oxidation (disulfides)
C-X Bond Strength Weaker (C-S)Stronger (C-O)Weaker (C-S)

Derivatives with Modified Hydroxyl Groups (e.g., Esters, Ethers, Halides)

The benzylic hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of various derivatives with distinct physical and chemical properties.

Esters: Esterification, through reaction with carboxylic acids or their derivatives, converts the polar alcohol into a less polar ester. This modification removes the hydrogen-bond donating ability of the hydroxyl group and introduces a new reactive site—the ester carbonyl—which is susceptible to nucleophilic attack and hydrolysis.

Ethers: Conversion to an ether, for example by Williamson ether synthesis, also eliminates the hydroxyl proton, reducing polarity and hydrogen bonding capacity. An example of a similar structure is 4-(Trifluoromethyl)phenyl methanol (B129727), n-pentyl ether nist.gov. Ethers are generally more chemically robust and resistant to a wider range of reagents compared to esters.

Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using standard reagents (e.g., SOCl₂, PBr₃). This conversion transforms the benzylic carbon into a highly reactive electrophilic center, making these halide derivatives valuable intermediates for nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Properties of this compound Derivatives

Derivative TypeGeneral Structure (R' = alkyl, acyl)Key Property ChangesCommon Synthetic Routes
Parent Alcohol Ar-CH₂OHPolar, H-bond donor-
Ester Ar-CH₂OC(=O)R'Increased lipophilicity, less polar, hydrolyzableFischer esterification, acylation with acyl halides
Ether Ar-CH₂OR'Decreased polarity, chemically stableWilliamson ether synthesis
Halide Ar-CH₂X (X=Cl, Br)Reactive electrophile, non-polarReaction with SOCl₂, PBr₃

Heterocyclic Analogues Incorporating Thioether and Methanol Moieties

Replacing the phenyl ring of this compound with a heterocyclic system, such as thiophene (B33073), furan, or pyridine (B92270), generates analogues with significantly different electronic properties. nih.gov These five- and six-membered heterocycles are common structural motifs in medicinal and materials chemistry. nih.gov The nature of the heteroaromatic ring modulates the reactivity of the attached thioether and methanol groups.

For instance, an electron-rich heterocycle like thiophene would enhance the electron-donating ability of the sulfur atom, potentially increasing its nucleophilicity and susceptibility to oxidation. Conversely, an electron-deficient ring like pyridine would decrease the electron density on the sulfur atom, making it less nucleophilic. The synthesis of such heterocyclic systems can be complex. For example, the creation of thioflavone analogues, which incorporate a thiopyrane ring fused to systems like thiophene or pyridine, often involves multi-step processes such as Sonogashira coupling followed by cyclization with a sulfur source like NaSH. mdpi.com

Mechanistic Parallels and Divergences with Related Benzyl Alcohol and Thioether Chemistry

The reactivity of this compound is a composite of the chemistries of its constituent functional groups, leading to both mechanistic similarities and differences when compared to simple benzyl alcohols and thioethers.

Parallels: Like other benzylic alcohols, the hydroxyl group can be oxidized to an aldehyde and then a carboxylic acid. It can also be converted to a leaving group to facilitate Sₙ1 or Sₙ2 substitution reactions at the benzylic carbon. The thioether moiety undergoes oxidation to the corresponding sulfoxide and sulfone, a characteristic reaction for this functional group.

Divergences: The two functional groups can electronically influence one another. The thioether group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. This is due to the ability of the sulfur atom's lone pairs to donate electron density into the aromatic ring, which can stabilize cationic intermediates formed during reactions at the benzylic position (e.g., Sₙ1 reactions). Conversely, reactions involving strong oxidizing agents could lead to simultaneous transformation at both the alcohol and the thioether, potentially resulting in complex product mixtures. The mechanism of reactions like native chemical ligation, which involves thiol-thioester exchange, highlights the unique reactivity of sulfur in such systems, which diverges significantly from the chemistry of a simple thioether. nih.gov

Structure-Reactivity Relationships in the Context of Specific Transformations

The structural arrangement of the functional groups in this compound dictates its reactivity in specific chemical transformations.

Electrophilic Aromatic Substitution: The pentylthio group is an activating, ortho-, para-directing substituent. Therefore, electrophiles will preferentially attack the positions ortho to the thioether. The activating effect is moderate, stemming from the balance between the electron-donating resonance effect of the sulfur lone pairs and the inductive electron-withdrawing effect of the electronegative sulfur atom.

Nucleophilic Reactions at Sulfur: The lone pairs on the sulfur atom make it a nucleophilic center. It can react with electrophiles such as alkyl halides to form ternary sulfonium salts. The steric hindrance from the pentyl group and the phenyl ring will influence the rate of such reactions.

Reactions at the Benzylic Carbon: The stability of a potential benzylic carbocation is enhanced by the para-thioether group through resonance donation. This facilitates Sₙ1-type reactions at the benzylic position after conversion of the hydroxyl group into a good leaving group. The reactivity at this position is a cornerstone of its utility as a synthetic intermediate.

Future Directions and Emerging Research Avenues for 4 Pentylthio Phenyl Methanol

Development of Green Chemistry Approaches for Synthesis

The synthesis of (4-(Pentylthio)phenyl)methanol and its derivatives is an area ripe for the application of green chemistry principles, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances.

Solvent-Free or Aqueous Media Reactions

Traditional organic syntheses often rely on volatile and toxic organic solvents. Future research could focus on developing solvent-free or aqueous-based synthetic routes to this compound. For instance, metal-free coupling reactions of diazoalkanes, derived from p-toluenesulfonylhydrazones, with water have been shown to produce benzyl (B1604629) alcohols in high yields. organic-chemistry.org This approach avoids the use of organic solvents and metal catalysts, making it an environmentally friendly alternative. organic-chemistry.org Similarly, the synthesis of thioethers has been achieved under solvent-free conditions, for example, through the reaction of benzylic alcohols with thiols catalyzed by TAPC (1,1,2,2-tetrachloro-1,2-diphenylethane). organic-chemistry.org Investigating the applicability of such methods for the one-pot synthesis of this compound from 4-(pentylthio)benzaldehyde or by coupling a pentylthiol with a suitable benzyl precursor in an aqueous or solvent-free system would be a significant step forward. The use of water as a solvent not only enhances safety and reduces cost but can also influence reaction rates and selectivity.

Biocatalytic or Photocatalytic Methods

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Whole-cell biocatalysis has been successfully employed for the production of benzyl alcohol from benzaldehyde (B42025), with the advantage of natural cofactor recycling. mdpi.com Exploring microorganisms or isolated enzymes that can selectively hydroxylate a (4-(pentylthio)phenyl)methane precursor or reduce 4-(pentylthio)benzaldehyde could lead to a sustainable and highly enantioselective synthesis of chiral this compound. Enzymatic asymmetric benzylic hydroxylation represents a green route to valuable chiral benzylic alcohols. researchgate.net

Photocatalysis, utilizing visible light to drive chemical reactions, is another promising green chemistry tool. Photocatalytic methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols, as well as through thiol-ene and thiol-yne reactions. iciq.orgnih.gov Research into photocatalytic pathways for the synthesis of this compound could involve the light-mediated coupling of a pentylthiol with a suitable aromatic precursor. These reactions often proceed under mild conditions and can offer high regioselectivity. rsc.org

Advanced Functionalization Strategies and Complex Molecule Assembly

The dual functionality of this compound provides ample opportunities for its use as a scaffold in the assembly of more complex molecules with potential applications in medicinal chemistry and materials science.

The benzyl alcohol moiety can be readily oxidized to an aldehyde or a carboxylic acid, or converted into an ester or ether. wikipedia.org It can also participate in reactions to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net For instance, the Grignard reaction with the corresponding aldehyde (4-(pentylthio)benzaldehyde) can be used to introduce various substituents, leading to more complex secondary alcohols. organicchemistrytutor.com

The thioether group can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and potential biological activity of the molecule. The synthesis of thioether-containing analogues of bioactive peptides has been shown to improve their stability. researchgate.net Furthermore, the sulfur atom can act as a coordination site for metal catalysts or as a nucleophile in substitution reactions.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both components, leading to novel materials with enhanced functionalities. researchgate.net The benzyl alcohol group in this compound can serve as an anchor for grafting onto inorganic surfaces or as a monomer in polymerization reactions. The "benzyl alcohol route" is a known approach for creating ordered hybrid materials composed of metal oxide nanobuilding blocks. researchgate.net

The thioether functionality can be exploited for the stabilization of metal nanoparticles. dntb.gov.ua For example, thioether-functionalized surfaces have been used for the immobilization of gold nanoparticles. oup.com Thus, this compound could be used to create hybrid materials where the organic component directs the assembly and stabilization of inorganic nanoparticles, potentially leading to new catalysts, sensors, or electronic materials. Copolymers of vinyl benzyl alcohol with styrene (B11656) have been synthesized and shown to form film coatings with high adhesion to metal and glass surfaces. finechem-mirea.ru This suggests that polymers derived from this compound could also exhibit interesting material properties.

Machine Learning and AI-Driven Discovery in this compound Chemistry

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. These computational tools can be applied to the study of this compound in several ways.

AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic pathways, thus optimizing the synthesis of this compound and its derivatives. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to investigate the electronic properties, reactivity, and potential applications of this molecule and its derivatives. researchgate.nettandfonline.commdpi.com For instance, computational methods can help in understanding the relationship between the molecular structure of thioether-containing compounds and their material properties. researchgate.net

Furthermore, AI can be used to predict the biological activity and other properties of novel compounds derived from this compound, guiding the design of new functional molecules. This can significantly reduce the time and cost associated with experimental screening.

Exploration of Novel Spectroscopic Probes Derived from this compound

The development of fluorescent and colorimetric probes for the detection of specific analytes is a vibrant area of research. The thioether group, being a soft Lewis base, can interact with soft metal ions, and this interaction can be transduced into a change in spectroscopic properties. Thiophene-based chemosensors have been extensively studied for the detection of metal ions. nih.gov

By incorporating a suitable fluorophore or chromophore into the this compound scaffold, it may be possible to design novel spectroscopic probes. The benzyl alcohol moiety can be used as a reactive handle to attach such signaling units. The sulfur atom could act as the recognition site for analytes like heavy metal ions. The design of such probes often involves modulating processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon analyte binding. Computational studies can aid in the rational design of these probes by predicting their photophysical properties.

Sustainable and Renewable Feedstock Utilization for Synthesis

The transition towards a bio-based economy necessitates the development of synthetic pathways that utilize renewable feedstocks, moving away from traditional petrochemical sources. For a specialized chemical like this compound, this involves reimagining the synthesis of its core components—the aromatic ring, the methanol (B129727) group, the thioether linkage, and the pentyl chain—from biomass.

A prospective sustainable route to this compound can be conceptualized by integrating several emerging biorefinery and green chemistry principles. The aromatic backbone, a substituted benzene (B151609) ring, represents a key target for synthesis from lignin, the most abundant natural source of aromatic polymers. morressier.com Lignin depolymerization, through methods like oxidative cleavage, can yield a mixture of valuable phenolic compounds, such as vanillin, syringaldehyde, and p-hydroxybenzoic acid. polyu.edu.hk These platform molecules can serve as the starting point for the aromatic portion of the target compound.

One potential pathway involves the conversion of lignin-derived phenols into the corresponding thiophenol, a critical intermediate. A well-established method for this transformation is the Newman–Kwart rearrangement, which involves converting a phenol (B47542) into an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl isomer, which can then be hydrolyzed to the thiophenol. wikipedia.org

The pentyl group can be sourced from biomass-derived platform chemicals like furfural, which is produced from the hemicellulose fraction of lignocellulosic biomass. Furfural can be converted through a series of catalytic hydrogenation and hydrogenolysis reactions into intermediates like tetrahydrofurfuryl alcohol and subsequently to 1-pentanol. wikipedia.org This bio-derived pentanol (B124592) can then be converted to a suitable alkylating agent, such as pentyl bromide, for reaction with the thiophenol intermediate.

The final step would involve the S-alkylation of the bio-derived 4-mercaptophenylmethanol (or a protected precursor) with the bio-derived pentyl halide to form the thioether bond. Alternatively, recent advances in the electrochemical synthesis of organosulfur compounds offer a promising avenue, coupling the oxidation of biomass-derived alcohols with sulfur-containing nucleophiles to form C-S bonds directly. polyu.edu.hkresearchgate.net This approach could potentially streamline the process and improve its environmental footprint.

Component Potential Renewable Feedstock Key Conversion Process Bio-Derived Intermediate
Aromatic Ring LigninOxidative Depolymerizationp-Hydroxybenzoic acid, Vanillin
Thiol Group Lignin-derived PhenolsNewman-Kwart Rearrangement4-Mercaptophenol derivatives
Pentyl Group Hemicellulose (via Furfural)Hydrogenation/Hydrogenolysis1-Pentanol
Methanol Group Lignin-derived AldehydesReductionPhenylmethanol derivative

This interactive table outlines a potential synthetic strategy for this compound using renewable feedstocks.

Development of Advanced Analytical Techniques for Trace Analysis or In Situ Monitoring

As the applications of this compound expand, the need for sensitive and rapid analytical methods for its detection and quantification becomes critical. Future research is directed towards developing advanced techniques capable of trace analysis in complex matrices (e.g., environmental samples) and in situ monitoring for real-time process control and environmental surveillance.

Trace Analysis:

For detecting minute quantities of this compound, established laboratory techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective. endress.comnih.gov HPLC, particularly when coupled with fluorescence detection after derivatization of the thiol group (if analyzing precursors) or using a UV detector for the aromatic ring, can achieve very low detection limits, often in the parts-per-billion (ppb) range. endress.com GC-MS offers excellent separation and definitive identification based on the compound's mass spectrum, making it a gold standard for confirming the presence of trace contaminants.

Emerging techniques like stir bar sorptive extraction (SBSE) coupled with LC-fluorescence detection can pre-concentrate analytes from water samples, significantly lowering detection limits. nih.gov

In Situ Monitoring:

Real-time or in situ monitoring is essential for applications such as industrial process control, ensuring reaction completion, and for environmental monitoring to detect accidental releases.

Process Analytical Technology (PAT): In a manufacturing context, PAT tools like in-line Raman spectroscopy and Tunable Diode Laser Absorption Spectroscopy (TDLAS) are gaining traction for real-time process control. google.com These non-destructive techniques can monitor the concentration of reactants, intermediates, and products directly within a reaction vessel or process stream, enabling tighter control over product quality and yield. google.commdpi.com

Portable Mass Spectrometry: For field applications, portable membrane inlet mass spectrometers (MIMS) have shown promise for the direct and real-time analysis of volatile organosulfur compounds in the gas phase at ppb levels. researchgate.net This technology could be adapted for monitoring air quality near facilities where this compound is used.

Optical Sensor Probes: For aqueous environments, the development of submersible optical sensor probes is a key research area. These probes often use UV/Vis and fluorescence spectroscopy to detect aromatic compounds in situ. nih.govnih.gov By identifying the unique spectral fingerprint of this compound, these sensors could provide continuous, real-time data on water quality in rivers, groundwater, or industrial effluents. nih.gov

Immunosensors: Another emerging trend for environmental monitoring is the use of immunosensing techniques. These devices utilize the high specificity of antibody-antigen binding to detect target molecules like aromatic compounds. Electrochemical immunosensors, in particular, offer the potential for developing portable, highly sensitive, and selective devices for rapid, on-site water analysis.

Analytical Technique Primary Application Principle Typical Detection Limit
GC-MS Trace AnalysisSeparation by chromatography, identification by mass fragmentation patternLow ng/g to pg
HPLC-Fluorescence Trace AnalysisSeparation by chromatography, detection by fluorescencesub-picogram to picogram
Portable MIMS In Situ Air MonitoringMembrane inlet sampling, real-time mass spectrometryHigh parts-per-trillion (ppt)
Raman Spectroscopy In Situ Process ControlInelastic scattering of monochromatic lightConcentration dependent
Optical Sensor Probes (UV/Vis) In Situ Water MonitoringAbsorption of ultraviolet/visible light by aromatic ringsppb to ppm range
Electrochemical Immunosensors In Situ Water MonitoringSpecific antibody binding coupled with an electrochemical signalPotentially ppb to ppt

This interactive table summarizes advanced analytical techniques and their potential application for the analysis of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-(Pentylthio)phenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiophenol derivatives can react with pentyl halides in the presence of a base (e.g., NaOH) to form the thioether linkage, followed by oxidation or reduction to introduce the methanol group . Key variables include solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for optimal kinetics), and catalysts (e.g., Pd for cross-coupling). Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients.
Synthetic Method Key Reagents/Conditions Yield Range
Nucleophilic substitutionPentyl bromide, K₂CO₃, DMF, 80°C50–65%
Grignard additionPentylthio-MgBr, benzaldehyde40–55%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR identifies the methanol proton (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the thioether carbon (δ 35–40 ppm) .
  • IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) .
  • X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms spatial arrangement of the pentylthio group .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Storage : Seal in amber glass containers under nitrogen to prevent oxidation. Store at 2–8°C in a desiccator .
  • PPE : Butyl rubber gloves (EN374 standard), safety goggles, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods during synthesis due to potential thiol byproduct release .

Advanced Research Questions

Q. How does the pentylthio group influence electronic properties in materials science applications?

  • Methodological Answer : The sulfur atom’s lone pairs enhance electron delocalization, making the compound suitable for organic semiconductors. Cyclic voltammetry reveals a reduction potential at -1.2 V (vs. Ag/AgCl), indicating n-type semiconductor behavior. DFT calculations show a HOMO-LUMO gap of 3.1 eV, comparable to thiophene-based OLED materials .

Q. What structural modifications could optimize biological activity (e.g., antimicrobial potency)?

  • Methodological Answer :

  • SAR Insights : Lengthening the alkyl chain (e.g., from methyl to pentyl) increases lipophilicity, enhancing membrane penetration. Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) improves binding to bacterial enoyl-ACP reductase .
  • Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include cytotoxicity assays on mammalian cells (e.g., HEK293) to assess selectivity .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Use identical cell lines/passage numbers.
  • Control solvent effects (e.g., DMSO ≤0.1% v/v).
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What methodologies assess environmental persistence and ecotoxicology?

  • Methodological Answer :

  • Degradation Studies : Perform HPLC-UV analysis under simulated sunlight (λ > 290 nm) to track photolytic half-life. Aerobic biodegradation tests (OECD 301B) quantify mineralization rates .
  • Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) assays .

Q. What mechanistic insights explain its reactivity in oxidation reactions?

  • Methodological Answer : The benzylic -OH group undergoes selective oxidation to a ketone using Jones reagent (CrO₃/H₂SO₄). ESR spectroscopy detects radical intermediates during auto-oxidation. Kinetic studies (Arrhenius plots) reveal an activation energy of 75 kJ/mol, suggesting a radical chain mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.